molecular formula C7H6INO3 B1296816 2-Iodo-5-nitroanisole CAS No. 5458-84-4

2-Iodo-5-nitroanisole

Cat. No. B1296816
CAS RN: 5458-84-4
M. Wt: 279.03 g/mol
InChI Key: RBFWMPRFYROKPI-UHFFFAOYSA-N
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Patent
US08912200B2

Procedure details

1-Iodo-2-methoxy-4-nitro-benzene (6.01 g, 21.54 mmol) in absolute ethanol (127 mL) was cooled with an ice bath and treated with SnCl2 (18.83 g, 99.31 mmol). The bath was removed and the mixture was stirred at room temperature for 4 h then poured into ice (300 mL), stirred and treated carefully with saturated aqueous sodium bicarbonate (250 mL) (pH 7-8). The solid was filtered with suction and the panel washed thoroughly with EtOAc (500 mL and 4×200 mL). The aqueous layer was separated, dried over sodium sulphate and evaporated. Purification of the crude by flash chromatography on silica gel (hexane/EtOAc 1/1) furnished the title compound (3.17 g, 59%).
Quantity
6.01 g
Type
reactant
Reaction Step One
Quantity
127 mL
Type
solvent
Reaction Step One
Name
Quantity
18.83 g
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][C:3]=1[O:11][CH3:12].Cl[Sn]Cl>C(O)C>[I:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
6.01 g
Type
reactant
Smiles
IC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
127 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18.83 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
ADDITION
Type
ADDITION
Details
then poured into ice (300 mL)
STIRRING
Type
STIRRING
Details
stirred
ADDITION
Type
ADDITION
Details
treated carefully with saturated aqueous sodium bicarbonate (250 mL) (pH 7-8)
FILTRATION
Type
FILTRATION
Details
The solid was filtered with suction
WASH
Type
WASH
Details
the panel washed thoroughly with EtOAc (500 mL and 4×200 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification of the crude by flash chromatography on silica gel (hexane/EtOAc 1/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC1=C(C=C(C=C1)N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.